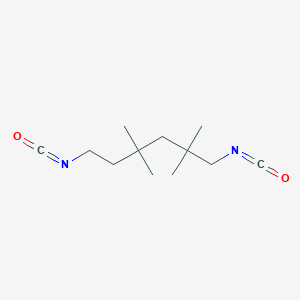
1,6-Diisocyanato-2,2,4,4-tetramethylhexane
Description
1,6-Diisocyanato-2,2,4,4-tetramethylhexane is an organic compound with the molecular formula C12H20N2O2. It is a member of the isocyanate family, which are compounds containing the functional group -N=C=O. This compound is known for its use in the production of polyurethanes, which are widely used in various industrial applications .
Properties
CAS No. |
83748-30-5 |
|---|---|
Molecular Formula |
C12H20N2O2 |
Molecular Weight |
224.30 g/mol |
IUPAC Name |
1,6-diisocyanato-2,2,4,4-tetramethylhexane |
InChI |
InChI=1S/C12H20N2O2/c1-11(2,5-6-13-9-15)7-12(3,4)8-14-10-16/h5-8H2,1-4H3 |
InChI Key |
VLVVSHOQIJBJAG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCN=C=O)CC(C)(C)CN=C=O |
Origin of Product |
United States |
Preparation Methods
1,6-Diisocyanato-2,2,4,4-tetramethylhexane can be synthesized through several methods. One common synthetic route involves the reaction of hexamethylene diisocyanate with a suitable catalyst under controlled conditions. The reaction typically requires an inert atmosphere and elevated temperatures to ensure complete conversion . Industrial production methods often involve large-scale reactors and continuous flow processes to maximize yield and efficiency .
Chemical Reactions Analysis
1,6-Diisocyanato-2,2,4,4-tetramethylhexane undergoes various chemical reactions, including:
Substitution Reactions: It can react with alcohols to form urethanes, a key reaction in polyurethane production.
Addition Reactions: It can add to compounds containing active hydrogen atoms, such as amines, to form ureas.
Polymerization: It can undergo polymerization reactions to form polyurethanes, which are used in foams, coatings, and adhesives.
Common reagents used in these reactions include alcohols, amines, and catalysts such as dibutyltin dilaurate. The major products formed from these reactions are urethanes and ureas .
Scientific Research Applications
1,6-Diisocyanato-2,2,4,4-tetramethylhexane has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,6-Diisocyanato-2,2,4,4-tetramethylhexane involves its reactivity with compounds containing active hydrogen atoms. The isocyanate groups (-N=C=O) react with hydroxyl groups (-OH) to form urethane linkages, which are the basis of polyurethane polymers . This reaction is catalyzed by various catalysts, such as dibutyltin dilaurate, which enhance the reaction rate and efficiency .
Comparison with Similar Compounds
1,6-Diisocyanato-2,2,4,4-tetramethylhexane can be compared with other isocyanates, such as:
Hexamethylene diisocyanate (HDI): Similar in structure but lacks the tetramethyl substitution, making it less sterically hindered and more reactive.
Toluene diisocyanate (TDI): Contains aromatic rings, making it more rigid and less flexible compared to aliphatic isocyanates like this compound.
Methylenediphenyl diisocyanate (MDI): Contains aromatic rings and is used in the production of rigid foams and elastomers.
This compound is unique due to its tetramethyl substitution, which provides steric hindrance and affects its reactivity and polymer properties .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


